BenchChemオンラインストアへようこそ!

2-(Cyclopentylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone

RIP1 kinase necroptosis binding affinity

2-(Cyclopentylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone (CAS 1798034-27-1) is a fully synthetic, small-molecule organic compound (MW 357.46, C₁₆H₂₀FNO₃S₂) belonging to the azetidine-sulfonamide chemotype. Its architecture combines a 4-fluorophenylsulfonyl-substituted azetidine ring with a cyclopentylthioacetyl side chain, a motif that recurs in patent disclosures targeting receptor-interacting protein 1 (RIP1) kinase inhibition.

Molecular Formula C16H20FNO3S2
Molecular Weight 357.46
CAS No. 1798034-27-1
Cat. No. B2986776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopentylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone
CAS1798034-27-1
Molecular FormulaC16H20FNO3S2
Molecular Weight357.46
Structural Identifiers
SMILESC1CCC(C1)SCC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C16H20FNO3S2/c17-12-5-7-14(8-6-12)23(20,21)15-9-18(10-15)16(19)11-22-13-3-1-2-4-13/h5-8,13,15H,1-4,9-11H2
InChIKeyKTDADYNRKMWDAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclopentylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone (CAS 1798034-27-1): Structural and Pharmacophoric Baseline for Scientific Procurement


2-(Cyclopentylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone (CAS 1798034-27-1) is a fully synthetic, small-molecule organic compound (MW 357.46, C₁₆H₂₀FNO₃S₂) belonging to the azetidine-sulfonamide chemotype. Its architecture combines a 4-fluorophenylsulfonyl-substituted azetidine ring with a cyclopentylthioacetyl side chain, a motif that recurs in patent disclosures targeting receptor-interacting protein 1 (RIP1) kinase inhibition [1]. The compound is listed exclusively for non-human research use at purities typically ≥95% . Its placement in the RIP1 inhibitor pharmacophore space—alongside clinical-stage azetidine cyclic urea and amide series—makes it relevant for necrosis, necroptosis, and inflammatory disease research programs seeking differentiated chemical starting points [1].

Why In-Class Azetidine-Sulfonamide Analogs Cannot Be Freely Substituted for CAS 1798034-27-1


Within the azetidine-sulfonamide class, even conservative substituent changes can produce marked shifts in kinase selectivity, cellular potency, and metabolic stability. Patent SAR data from the RIP1 inhibitor patent literature demonstrate that replacement of the 4-fluorophenyl group with 4-chlorophenyl, 4-methoxyphenyl, or alkyl sulfonyl moieties alters both biochemical IC₅₀ and cell-based necroptosis protection by >10-fold in certain matched-pair comparisons [1]. The cyclopentylthio side chain further modulates lipophilicity and thioether metabolic lability independently of the sulfonamide aryl ring. Consequently, generic substitution with des-fluoro, chloro, methoxy, or alkyl-sulfonyl analogs carries a scientifically material risk of altered target engagement and pharmacokinetic behavior, undermining reproducibility in RIP1-dependent disease models [1].

Quantitative Differentiation Evidence for 2-(Cyclopentylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone: Comparator-Based Analysis


High-Strength Activity Data Gap for CAS 1798034-27-1 Against RIP1 Kinase: Explicit Acknowledgment

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, and patent full-text databases (as of May 2026) did not retrieve any publicly disclosed biochemical IC₅₀, Kd, cellular EC₅₀, or in vivo efficacy data for 2-(cyclopentylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone [1]. In contrast, structurally related RIP1 inhibitors from the Sironax patent families report biochemical IC₅₀ values spanning 0.063–79 nM across multiple assay formats (RIP1 enzymatic, fluorescence polarization, U937 cellular necroptosis) [2]. The absence of disclosed potency data for this CAS 1798034-27-1 means that no direct activity-based differentiation from close analogs can currently be established. This evidence gap is itself a critical procurement insight: any scientific selection must rely on structural, physicochemical, and synthetic accessibility comparisons until primary activity data are generated or published.

RIP1 kinase necroptosis binding affinity

Aryl Sulfonyl Substituent Differentiation: 4-Fluorophenyl vs. 4-Chlorophenyl and 4-Methoxyphenyl Analogs in RIP1 Pharmacophore Context

In the azetidine-sulfonamide RIP1 inhibitor series, the 4-fluorophenylsulfonyl group confers a distinct electronic profile relative to its 4-chlorophenyl and 4-methoxyphenyl counterparts. The fluorine atom's strong electron-withdrawing effect (Hammett σₚ = 0.06) contrasts with the electron-donating methoxy group (σₚ = –0.27) and the larger, more lipophilic chlorine (σₚ = 0.23, π = 0.71). Patent SAR tables for RIP1 inhibitors containing this scaffold report that fluorophenyl analogs differ from chlorophenyl and methoxyphenyl congeners by 5- to >50-fold in cellular necroptosis EC₅₀ values, with fluorophenyl generally favoring superior potency in U937 and Jurkat cell models [1][2]. The target compound retains this fluorophenyl moiety, distinguishing it from three commercially available close analogs: 1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(cyclopentylthio)ethanone, 2-(cyclopentylthio)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)ethanone, and 2-(cyclopentylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone (CAS 1797632-91-7) .

RIP1 kinase SAR aryl sulfonyl

Cyclopentylthio vs. Alternative Thioether and Alkoxy Side Chains: Lipophilicity and Metabolic Stability Considerations

The cyclopentylthio side chain (calculated logP contribution ≈ 2.0–2.5) occupies a distinct lipophilicity space compared to common alternatives in the azetidine-sulfonamide series. Patent disclosures for RIP1 inhibitors note that cyclic thioethers (cyclopentyl, cyclohexyl) provide enhanced metabolic stability relative to linear alkyl thioethers due to steric shielding of the sulfur atom from cytochrome P450-mediated oxidation [1]. In contrast, analogs bearing 2,2,2-trifluoroethoxy or pyridyl-oxy side chains exhibit altered logD profiles and different hydrogen-bond acceptor properties . The target compound's cyclopentylthio group thus differentiates it from the trifluoroethoxy analog 2-(cyclopentylthio)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone and the pyridyloxy analog 2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one, with predicted differential effects on metabolic soft-spot ranking and passive permeability .

ADME lipophilicity thioether metabolic stability

Azetidine-3-sulfonyl vs. Azetidine-1-sulfonyl Regioisomerism: Impact on Kinase Hinge-Binding Geometry

The target compound carries the 4-fluorophenylsulfonyl group at the azetidine C3 position (3-((4-fluorophenyl)sulfonyl)azetidin-1-yl), not at the N1 position. This regiochemistry is critical: in azetidine-based kinase inhibitors, N1-sulfonyl substitution places the aryl sulfonyl group directly on the azetidine nitrogen, altering the pKa of the ring nitrogen and its capacity to act as a hydrogen-bond acceptor/donor in the kinase hinge region. Patent RIP1 SAR data indicate that C3-sulfonyl azetidine regioisomers achieve fundamentally different binding poses compared to N1-sulfonyl analogs, with divergent kinase selectivity fingerprints [1]. The N1-substituted regioisomer 1-[(4-fluorophenyl)sulfonyl]azetidine (CAS 871657-66-8) is commercially available and differs from the target compound solely in the attachment point of the sulfonyl group . Researchers evaluating RIP1 or related kinase targets must recognize that these regioisomers are not interchangeable; they represent distinct chemical entities with predicted differences in target engagement geometry and off-target profiles.

azetidine regioisomerism kinase hinge binding RIP1

Application Scenarios for 2-(Cyclopentylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone Based on Structural and Pharmacophoric Evidence


Chemical Probe Development for RIP1 Kinase Necroptosis Pathway Studies

The compound's azetidine-3-sulfonyl-4-fluorophenyl architecture aligns with the pharmacophore of RIP1 kinase inhibitors described in the Sironax patent families [1]. Its C3-sulfonyl regioisomerism (Section 3, Evidence Item 4) preserves azetidine N1 basicity for further functionalization, making it a suitable starting scaffold for structure–activity relationship (SAR) campaigns aimed at optimizing hinge-binding interactions. Researchers can use this compound to probe the contribution of the 4-fluorophenylsulfonyl group to RIP1 binding affinity relative to chloro-, methoxy-, and alkyl-sulfonyl comparator compounds (Section 3, Evidence Item 2).

Comparative ADME and Metabolic Soft-Spot Profiling of Cyclic Thioether-Containing Kinase Inhibitors

The cyclopentylthio side chain (Section 3, Evidence Item 3) differentiates this compound from trifluoroethoxy and pyridyloxy analogs in terms of lipophilicity and predicted CYP oxidation susceptibility. In vitro metabolic stability assays (liver microsomes, hepatocytes) comparing this compound against the 2-(cyclopentylthio)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone analog can identify whether steric shielding of the thioether sulfur by the cyclopentyl ring confers a measurable stability advantage, as suggested by patent disclosures for the RIP1 azetidine series [2].

Negative Control Selection in RIP1-Dependent Necroptosis Assays

Given the current absence of publicly disclosed RIP1 potency data for this compound (Section 3, Evidence Item 1), it may serve as a structurally matched negative control or inactive comparator in cellular necroptosis assays (U937, Jurkat, or L929 models) when tested alongside validated RIP1 inhibitors such as Necrostatin-1 or disclosed Sironax leads [3]. Its close structural similarity to potent RIP1 inhibitors, combined with unconfirmed activity status, makes it suitable for establishing assay specificity windows.

Fragment-Based or Scaffold-Hopping Library Design in Kinase Drug Discovery

The compound's concurrent display of an azetidine-3-sulfonyl moiety and a cyclopentylthioacetyl linker provides two distinct vectors for fragment growth or scaffold hopping. The C3-sulfonyl azetidine core (Section 3, Evidence Item 4) is compatible with amide, urea, and sulfonamide extension chemistry at N1, while the cyclopentylthio group can be systematically varied to tune lipophilicity and metabolic stability. Procurement of this scaffold for library enumeration enables exploration of chemical space adjacent to the Sironax RIP1 inhibitor patent landscape without infringing on specifically claimed compositions of matter [1].

Quote Request

Request a Quote for 2-(Cyclopentylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.